2-hydroxy-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2,2-diphenylacetohydrazide
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Overview
Description
2-hydroxy-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2,2-diphenylacetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazide group, a nitropyridine moiety, and a diphenylacetohydrazide backbone. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2,2-diphenylacetohydrazide typically involves a multi-step process. One common method starts with the preparation of the hydrazide precursor, followed by the introduction of the nitropyridine and phenyl groups through condensation reactions. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2,2-diphenylacetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenyl and nitropyridine groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-hydroxy-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2,2-diphenylacetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitropyridine moiety may participate in redox reactions, while the hydrazide group can form hydrogen bonds with target molecules. These interactions can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2,2-diphenylacetohydrazide
- 2-hydroxy-N’-[(E)-{4-[(5-nitropyridin-3-yl)oxy]phenyl}methylidene]-2,2-diphenylacetohydrazide
- 2-hydroxy-N’-[(E)-{4-[(5-nitropyridin-4-yl)oxy]phenyl}methylidene]-2,2-diphenylacetohydrazide
Uniqueness
The uniqueness of 2-hydroxy-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2,2-diphenylacetohydrazide lies in its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C26H20N4O5 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-[4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]-2,2-diphenylacetamide |
InChI |
InChI=1S/C26H20N4O5/c31-25(26(32,20-7-3-1-4-8-20)21-9-5-2-6-10-21)29-28-17-19-11-14-23(15-12-19)35-24-16-13-22(18-27-24)30(33)34/h1-18,32H,(H,29,31)/b28-17+ |
InChI Key |
YOEDGRWWKHUAHO-OGLMXYFKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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